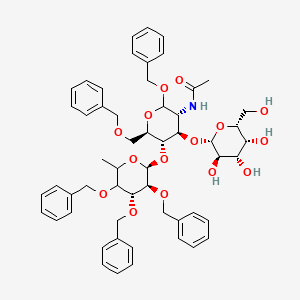

O-Penta-benzyl Lewis A Trisaccharide

Description

Significance of Lewis A Antigen in Biological Systems

The Lewis A antigen is a crucial histo-blood group antigen expressed on the surface of red blood cells and various epithelial tissues, including those of the gastrointestinal and genitourinary tracts. wikipedia.orgkristujayanti.edu.in Its expression is determined by the activity of specific fucosyltransferase enzymes encoded by the Lewis and Secretor genes. wikipedia.org

Functionally, the Lewis A antigen is implicated in a range of biological processes. It can act as a receptor for pathogenic bacteria, such as Helicobacter pylori, influencing susceptibility to infections. kristujayanti.edu.in The absence of Lewis antigens, the Le(a-b-) phenotype, has been associated with an increased risk of infections by organisms like Candida and uropathogenic Escherichia coli. wikipedia.org Furthermore, alterations in the expression of Lewis antigens are often observed in various cancers, making them important tumor-associated antigens and potential biomarkers. creative-biolabs.com

| Biological Role | Associated Conditions/Processes |

| Histo-blood group antigen | Blood typing |

| Pathogen receptor | Helicobacter pylori infection |

| Immune modulation | Susceptibility to certain infections |

| Tumor-associated antigen | Cancer diagnosis and prognosis |

Rationale for the Synthesis of Protected Lewis A Trisaccharide Derivatives for Academic Inquiry

The chemical synthesis of oligosaccharides like the Lewis A trisaccharide is a complex undertaking due to the multiple hydroxyl groups present on each monosaccharide unit. These hydroxyl groups have similar reactivity, making it challenging to achieve specific glycosidic linkages. To overcome this, chemists utilize protecting groups to temporarily block certain hydroxyl groups, thereby directing the reaction to the desired position.

The synthesis of protected derivatives, such as O-Penta-benzyl Lewis A Trisaccharide, is crucial for several reasons:

Controlled Glycosylation: Protecting groups allow for the regioselective and stereoselective formation of glycosidic bonds, which is essential for building the correct trisaccharide structure.

Intermediate for Further Synthesis: Protected oligosaccharides serve as versatile building blocks for the synthesis of more complex glycoconjugates, such as glycoproteins and glycolipids. nih.gov This allows researchers to create customized molecules to probe specific biological interactions.

Enhanced Solubility: The introduction of bulky, non-polar protecting groups like benzyl (B1604629) ethers can improve the solubility of the carbohydrate in organic solvents, facilitating reaction and purification processes.

Stability: Protecting groups can prevent unwanted side reactions and degradation of the carbohydrate during multi-step syntheses.

Overview of Advanced Glycosylation Chemistry and Contemporary Protecting Group Strategies in Oligosaccharide Synthesis

Modern oligosaccharide synthesis relies on a sophisticated toolbox of chemical methods and protecting group strategies. The choice of protecting groups is critical and is guided by their ability to be selectively introduced and removed without affecting other parts of the molecule. researchgate.net

Key Concepts in Glycosylation Chemistry:

Glycosyl Donors and Acceptors: Glycosylation reactions involve a glycosyl donor, which has a leaving group at the anomeric position, and a glycosyl acceptor, which has a free hydroxyl group.

Promoters: These are reagents that activate the glycosyl donor to facilitate the formation of the glycosidic bond.

Stereoselectivity: Controlling the stereochemistry of the newly formed glycosidic linkage (α or β) is a major challenge. The choice of protecting groups on the glycosyl donor can significantly influence the stereochemical outcome through neighboring group participation. nih.gov

Contemporary Protecting Group Strategies:

Protecting groups are broadly classified based on their chemical nature and the conditions required for their removal. For oligosaccharide synthesis, a combination of orthogonal protecting groups is often employed, allowing for the selective deprotection of specific hydroxyl groups.

Benzyl Ethers (Bn): Widely used due to their stability under a variety of reaction conditions. They are typically removed by catalytic hydrogenation. In the case of this compound, five hydroxyl groups are protected as benzyl ethers.

Acyl Groups (e.g., Acetyl, Benzoyl): These are often used to protect hydroxyl groups and can influence the stereoselectivity of glycosylation reactions through neighboring group participation. nih.gov They are typically removed under basic conditions.

Silyl (B83357) Ethers (e.g., TBDMS, TIPS): These offer a range of stabilities depending on the steric bulk of the silicon substituents and are cleaved by fluoride (B91410) ions.

Acetals and Ketals (e.g., Isopropylidene, Benzylidene): Commonly used to protect diols and are removed under acidic conditions.

The strategic application of these protecting groups enables the efficient and controlled synthesis of complex oligosaccharides like the Lewis A trisaccharide, paving the way for a deeper understanding of their biological roles.

Properties

Molecular Formula |

C55H65NO15 |

|---|---|

Molecular Weight |

980.1 g/mol |

IUPAC Name |

N-[(3R,4R,5S,6R)-5-[(2S,3S,4R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C55H65NO15/c1-35-48(63-30-38-20-10-4-11-21-38)51(64-31-39-22-12-5-13-23-39)52(65-32-40-24-14-6-15-25-40)55(67-35)70-49-43(34-62-29-37-18-8-3-9-19-37)69-53(66-33-41-26-16-7-17-27-41)44(56-36(2)58)50(49)71-54-47(61)46(60)45(59)42(28-57)68-54/h3-27,35,42-55,57,59-61H,28-34H2,1-2H3,(H,56,58)/t35?,42-,43-,44-,45+,46+,47-,48?,49-,50-,51-,52+,53?,54+,55+/m1/s1 |

InChI Key |

YCINGVRGNSQIIJ-UVSMNPIRSA-N |

Isomeric SMILES |

CC1C([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OCC4=CC=CC=C4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OCC4=CC=CC=C4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |

Origin of Product |

United States |

Chemical Synthesis of O Penta Benzyl Lewis a Trisaccharide and Analogues

Retrosynthetic Analysis and Strategic Design for Lewis A Trisaccharide Scaffold Construction

The rational design of a synthetic route to a complex molecule like the Lewis A trisaccharide begins with retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, readily available building blocks. For the Lewis A trisaccharide, the primary disconnections are made at the glycosidic linkages, breaking the trisaccharide into its constituent monosaccharide units: D-galactose (Gal), L-fucose (Fuc), and N-acetyl-D-glucosamine (GlcNAc).

A common retrosynthetic strategy for the Lewis A antigen involves a [2+1] glycosylation approach. In this design, the trisaccharide is disconnected into a disaccharide acceptor, typically the β-D-Gal-(1→3)-β-D-GlcNAc unit, and a fucosyl donor. This approach is often favored because the final fucosylation step can be challenging. A further disconnection of the disaccharide acceptor yields the individual monosaccharide building blocks.

This leads to a synthetic plan requiring three key components:

A suitably protected N-acetylglucosamine acceptor.

A protected galactose donor.

A protected fucose donor.

The protecting group pattern on each monosaccharide is critical and must be carefully planned to allow for regioselective glycosylation and subsequent manipulations. For instance, the GlcNAc acceptor must have a free hydroxyl group at the C4 position to accept the fucose donor, and the galactose acceptor must have a free C3-hydroxyl to be glycosylated by the fucose donor.

Convergent vs. Linear Synthesis Approaches

The assembly of these monosaccharide units can be achieved through two primary strategies: linear or convergent synthesis.

| Synthesis Approach | Description | Advantages | Disadvantages |

| Linear Synthesis | Monosaccharides are added sequentially, one by one, to build the oligosaccharide chain. | Conceptually straightforward planning. | Lower overall yield, late-stage failures are costly. |

| Convergent Synthesis | Larger, pre-synthesized fragments (e.g., disaccharides) are coupled together. | Higher overall yield, more efficient, allows for parallel synthesis of fragments. libretexts.orgnih.gov | Requires more complex planning and synthesis of advanced building blocks. |

Design Principles for Glycosyl Donors and Acceptors in Regioselective Glycosylation

The success of any oligosaccharide synthesis hinges on the careful design of the glycosyl donors and acceptors. A glycosyl donor is a carbohydrate with a leaving group at the anomeric position, while the acceptor has a free hydroxyl group that acts as the nucleophile. nih.gov

Glycosyl Donor Design: The choice of the anomeric leaving group and the protecting groups on the donor profoundly influences its reactivity and the stereochemical outcome of the glycosylation. rsc.org

Leaving Groups: Common leaving groups include trichloroacetimidates, thioglycosides, and glycosyl halides. Trichloroacetimidate (B1259523) donors are popular due to their high reactivity and ability to be activated under mild Lewis acidic conditions. nih.gov

Protecting Groups: Protecting groups influence donor reactivity through electronic effects. "Arming" protecting groups, such as benzyl (B1604629) ethers, are electron-donating and increase the reactivity of the donor. nih.govnih.gov Conversely, "disarming" groups, like electron-withdrawing acyl groups (e.g., acetyl, benzoyl), decrease reactivity. nih.gov This "armed-disarmed" principle can be exploited for chemoselective glycosylations.

Glycosyl Acceptor Design: The reactivity of the acceptor is also a critical factor. nih.gov

Steric Hindrance: The accessibility of the acceptor's hydroxyl group is paramount. Sterically hindered hydroxyls react more slowly, which can be a challenge but can also be exploited for regioselective reactions.

Protecting Groups: The protecting group pattern on the acceptor determines which hydroxyl group is available for glycosylation. For the synthesis of the Lewis A trisaccharide, a key disaccharide acceptor must be designed with a single free hydroxyl at the C4-position of the GlcNAc residue for the final fucosylation. This is achieved through a series of protection and regioselective deprotection steps. nih.gov For example, a 4,6-O-benzylidene acetal (B89532) can be used to protect both the C4 and C6 hydroxyls, followed by a regioselective reductive opening of the acetal to expose the C4-OH while leaving a benzyl ether at C6-OH. nih.gov

A successful synthesis of a protected Lewis A trisaccharide employed a galactosyl donor with a trichloroacetimidate leaving group and a 2-azidoglucosyl acceptor. nih.gov The subsequent fucosylation utilized a fucosyl imidate donor to glycosylate the disaccharide acceptor, demonstrating the strategic selection of these components. nih.gov

O-Penta-benzyl Protecting Group Chemistry

Benzyl groups (Bn) are among the most widely used protecting groups in carbohydrate chemistry due to their robustness and specific chemical properties. chemistrytalk.org In the context of "O-Penta-benzyl Lewis A Trisaccharide," all five of the free hydroxyl groups on the final deprotected trisaccharide are masked as benzyl ethers.

Implementation of Benzyl Ethers for Hydroxyl Protection in Oligosaccharide Synthesis

Benzyl ethers are typically installed under basic conditions using benzyl bromide (BnBr) and a base such as sodium hydride (NaH). pnas.org For substrates sensitive to strong bases, milder conditions using silver oxide (Ag₂O) can be employed. pnas.org

Key features of benzyl ethers that make them valuable in oligosaccharide synthesis include:

Stability: They are stable to a wide range of reaction conditions, including mildly acidic and basic hydrolysis, making them suitable as "permanent" protecting groups that can survive a multi-step synthesis. nih.govbham.ac.uk

Non-Participation: Unlike acyl groups (e.g., acetyl, benzoyl) at the C2 position, a C2-O-benzyl ether is a "non-participating" group. It does not form a cyclic intermediate with the anomeric center during glycosylation, a property that is crucial for the synthesis of 1,2-cis glycosidic linkages.

Influence of Benzyl Groups on Reactivity, Stereoselectivity, and Conformational Bias in Glycosylation Reactions

The electronic nature of the benzyl group significantly impacts the glycosylation reaction.

Reactivity: As electron-donating groups, benzyl ethers increase the electron density at the anomeric center, making the glycosyl donor more reactive. This is the "arming" effect, which allows for faster glycosylation reactions under milder conditions compared to donors protected with electron-withdrawing acyl groups. nih.gov

Stereoselectivity: The formation of the α-fucosidic linkage in the Lewis A trisaccharide is a 1,2-cis glycosylation. The use of a non-participating benzyl ether at the C2 position of the fucose donor is essential to avoid the formation of a dioxolanium ion intermediate, which would direct the formation of the 1,2-trans product. While the anomeric effect generally favors the formation of α-glycosides (1,2-cis for fucose), achieving high selectivity can still be challenging. Recent studies have shown that using halogenated or other electron-withdrawing benzyl groups can further modulate stereoselectivity, often increasing the preference for 1,2-cis products. nih.govnsf.govacs.org

Conformational Bias: The steric bulk and electronic properties of protecting groups can influence the conformational equilibrium of the pyranose ring of the glycosyl donor. acs.org These conformational changes can, in turn, affect the reactivity and the facial selectivity of the acceptor's attack on the intermediate oxocarbenium ion, thereby influencing the stereochemical outcome. acs.org

| Property | Influence of Benzyl Protecting Groups | Significance in Lewis A Synthesis |

| Reactivity | Electron-donating nature "arms" the glycosyl donor, increasing its reactivity. nih.gov | Facilitates efficient glycosylation reactions, especially for less reactive acceptors. |

| Stereoselectivity | Acts as a non-participating group at C2, which is necessary for forming 1,2-cis glycosidic bonds. | Essential for the stereospecific formation of the α-L-fucose-(1→4)-D-GlcNAc linkage. |

| Stability | Robust to a wide range of acidic and basic conditions. nih.gov | Allows them to be used as "permanent" protecting groups throughout a multi-step synthesis. |

Orthogonal Protecting Group Schemes for Selective Deprotection and Further Functionalization

Complex oligosaccharide synthesis requires an orthogonal protecting group strategy, where different classes of protecting groups can be selectively removed without affecting others. bham.ac.uknih.gov This allows for the sequential unmasking of specific hydroxyl groups for further glycosylation or functionalization. acs.org

In this context, benzyl ethers are often employed as "permanent" protecting groups that are removed globally at the final stage of the synthesis, typically via catalytic hydrogenolysis (e.g., H₂ over Pd/C). libretexts.org They are orthogonal to many other common protecting groups:

Silyl (B83357) Ethers (e.g., TBDPS, TIPS): Removed by fluoride (B91410) sources (e.g., TBAF). A tert-butyldiphenylsilyl (TBDPS) group was used in one synthesis to protect the anomeric position of a Lewis A trisaccharide intermediate, which could be selectively removed to create a glycosyl donor. nih.gov

Acyl Groups (e.g., Acetyl, Benzoyl): Removed by basic hydrolysis (e.g., NaOMe).

Acetals (e.g., Benzylidene): Removed by acid hydrolysis or regioselective reductive opening. nih.gov

Allyl Ethers: Can be removed under isomerization/hydrolysis conditions, often catalyzed by palladium or iridium complexes. nih.gov An allyl group was used to temporarily protect the C3-hydroxyl of a galactose residue, allowing for its selective deprotection to create an acceptor site for hexasaccharide synthesis. nih.gov

This strategic combination allows chemists to precisely control the synthetic pathway, unmasking one specific hydroxyl group at a time for chain elongation while all other positions remain protected by robust benzyl ethers.

Key Glycosylation Reactions for Trisaccharide Assembly

The assembly of the this compound, a protected form of a crucial biological epitope, is a complex undertaking that relies on a series of highly controlled and stereoselective glycosylation reactions. The strategic construction of the two key glycosidic linkages—the α-fucosidic bond and the β-galactosidic bond—is paramount to achieving the desired molecular architecture. This process involves the careful selection of glycosyl donors, glycosyl acceptors, and activating systems to ensure high yields and, most importantly, precise stereochemical outcomes.

Methodologies for Stereoselective α-Fucosylation (e.g., of Gal-β1,3-GlcNAc precursors)

The formation of the α-(1→4) linkage between L-fucose and the N-acetylglucosamine (GlcNAc) unit of a lactose (B1674315) N-acetyllactosamine (Gal-β1,3-GlcNAc) precursor is a defining step in the synthesis of the Lewis A antigen. nih.gov Achieving high stereoselectivity for the α-anomer is a significant challenge in carbohydrate chemistry. Various chemical strategies have been developed to this end, often relying on the manipulation of protecting groups and the choice of fucosyl donor and promoter.

Commonly employed fucosyl donors include fucosyl halides (bromides and chlorides), thioglycosides, and trichloroacetimidates. The stereochemical outcome is heavily influenced by the nature of the protecting groups on the fucose donor. The absence of a participating protecting group at the C-2 position of the fucose donor is essential to prevent the formation of the undesired β-anomer through neighboring group participation. Therefore, non-participating groups, such as benzyl ethers, are typically used to protect the hydroxyl groups of the fucosyl donor.

One established method involves the use of a per-benzylated fucosyl donor, such as 2,3,4-tri-O-benzyl-L-fucopyranosyl bromide, activated by a promoter system. The reaction with a suitably protected Gal-β1,3-GlcNAc acceptor, where the 4-hydroxyl group of the GlcNAc unit is available for glycosylation, proceeds to form the target α-linkage. The choice of solvent can also play a critical role, with non-polar, ether-based solvents often favoring the formation of the α-anomer through the SN2-like displacement of an in situ formed β-anomeric intermediate.

Enzymatic synthesis, while outside the scope of traditional chemical synthesis, provides a blueprint for stereoselectivity. Human α(1,3)-fucosyltransferases are enzymes that catalyze the synthesis of Lewis antigens with remarkable precision. nih.govnih.gov These enzymes guide the assembly of the fucose residue in the correct α-configuration onto the acceptor glycan. nih.gov

Methodologies for Stereoselective β-Galactosylation

The construction of the β-(1→3) linkage between galactose and N-acetylglucosamine is the foundational step in building the disaccharide precursor for fucosylation. The stereoselective formation of 1,2-trans-glycosides, such as β-galactosides, is generally more straightforward than 1,2-cis-glycosides due to the principle of neighboring group participation. frontiersin.orgnih.gov

To achieve high β-selectivity, a participating protecting group, typically an acyl group like acetyl (Ac) or benzoyl (Bz), is installed at the C-2 position of the galactose donor. When the donor is activated, this participating group forms a cyclic oxocarbenium ion intermediate (e.g., an acyl-oxonium ion) that blocks the α-face of the anomeric carbon. Consequently, the incoming nucleophile (the 3-hydroxyl group of the GlcNAc acceptor) can only attack from the β-face, leading to the exclusive or predominant formation of the desired β-glycosidic bond. frontiersin.orgnih.gov

Typical galactosyl donors for this purpose include per-acetylated or per-benzoylated galactosyl bromides or trichloroacetimidates. The reaction is carried out in the presence of a suitable promoter to activate the donor.

| Donor Type | C-2 Protecting Group | Mechanism | Stereochemical Outcome |

| Galactosyl Bromide/Trichloroacetimidate | Acetyl (Ac) or Benzoyl (Bz) | Neighboring Group Participation | Predominantly β-(1→3) linkage |

| Galactosyl Thioglycoside | Acetyl (Ac) or Benzoyl (Bz) | Neighboring Group Participation | Predominantly β-(1→3) linkage |

Evaluation of Catalytic Systems and Promoters in Oligosaccharide Synthesis

The success of glycosylation reactions hinges on the appropriate choice of a catalytic system or promoter to activate the glycosyl donor. The promoter's role is to facilitate the departure of the anomeric leaving group, generating a reactive electrophilic species that is then attacked by the glycosyl acceptor. The reactivity of the promoter must be carefully tuned to the reactivity of the donor and acceptor to avoid side reactions.

For the activation of thioglycoside donors, which are popular due to their stability and tunable reactivity, common promoter systems include a combination of an electrophilic activator and a Lewis acid. acs.org A widely used system is N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong Brønsted or Lewis acid, such as triflic acid (TfOH) or silver triflate (AgOTf).

In the case of trichloroacetimidate donors, activation is typically achieved with a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂). The choice and amount of Lewis acid can influence the reaction rate and selectivity.

The table below summarizes common promoter systems used in the synthesis of oligosaccharides like the Lewis A trisaccharide.

| Glycosyl Donor | Promoter System | Target Linkage | Key Features |

| Thioglycoside | NIS / TfOH | α-Fucosylation, β-Galactosylation | Highly effective, requires careful control of temperature and stoichiometry. |

| Trichloroacetimidate | TMSOTf or BF₃·OEt₂ | α-Fucosylation, β-Galactosylation | Mild conditions, widely applicable for various glycosyl donors. |

| Glycosyl Halide | Silver Triflate (AgOTf) | α-Fucosylation | Classic method, often used with halide donors. |

| Glycosyl Halide | Mercuric Cyanide (Hg(CN)₂) | β-Galactosylation | Effective but involves toxic mercury salts. nih.gov |

Advanced Purification and Isolation Methodologies for Protected Oligosaccharides

The purification of protected oligosaccharides like this compound from complex reaction mixtures presents a significant challenge. nih.gov Impurities can include unreacted starting materials, byproducts from side reactions, and isomeric products. nih.gov Achieving the high purity (≥99.5%) required for subsequent steps or biological studies necessitates advanced chromatographic techniques. nih.govresearchgate.net

Standard silica (B1680970) gel column chromatography is a fundamental purification method. mdpi.com For protected oligosaccharides, a gradient elution system, often using mixtures of solvents like chloroform (B151607) and methanol (B129727), is employed to separate components based on their polarity. mdpi.com

However, for closely related isomers or byproducts, conventional chromatography may not provide sufficient resolution. nih.gov In such cases, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, using columns with specialized stationary phases, has proven particularly effective for protected carbohydrates. nih.gov It has been observed that pentafluorophenyl (PFP) and phenyl hexyl stationary phases can offer superior separation for aromatic group-containing protected compounds compared to traditional alkyl-linked (C18 or C5) supports. nih.gov

Recycling HPLC (R-HPLC) is an even more advanced technique that enhances separation by passing the sample through the column multiple times. nih.govresearchgate.net An alternate-pump R-HPLC design, which avoids passing the analyte back through the solvent pump, allows for the purification of protected carbohydrates to levels of ≥99.5%. nih.govresearchgate.net This level of purity is crucial as even minor impurities can have significant impacts in biological applications. nih.gov

Other techniques used in oligosaccharide purification include:

Gel Filtration Chromatography: This method separates molecules based on size and is useful for removing small molecule reagents or for the final purification of deprotected oligosaccharides. mdpi.com

Ion-Exchange Chromatography: This technique is particularly useful for separating charged or ionizable oligosaccharides. mdpi.comnih.gov

| Purification Technique | Principle of Separation | Application for Protected Oligosaccharides |

| Silica Gel Column Chromatography | Polarity | Initial purification of crude reaction mixtures. mdpi.com |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution separation of isomers and byproducts. PFP and phenyl hexyl phases are effective for benzyl-protected compounds. nih.gov |

| Recycling HPLC (R-HPLC) | Enhanced resolution through multiple passes | Achieving ultra-high purity (≥99.5%) for demanding applications. nih.govresearchgate.net |

| Gel Filtration Chromatography | Molecular Size | Removal of small molecule impurities or final purification after deprotection. mdpi.com |

Rigorous Characterization of Synthetic Intermediates and the Final Protected Trisaccharide

Unambiguous structural confirmation of all synthetic intermediates and the final this compound is essential to verify the success of the synthesis. This involves a combination of analytical techniques, with high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for detailed structural elucidation.

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, provides definitive evidence for the constitution and stereochemistry of the synthesized oligosaccharide.

¹H NMR Spectroscopy: The proton NMR spectrum gives crucial information about the anomeric configuration of each sugar residue. The anomeric proton (H-1) of each sugar unit resonates in a distinct region of the spectrum (typically δ 4.5-5.5 ppm). The coupling constant between the anomeric proton and the proton at C-2 (³JH1,H2) is diagnostic of the stereochemistry:

A small coupling constant (³JH1,H2 ≈ 1-4 Hz) is indicative of an α-linkage (an axial-equatorial relationship between H-1 and H-2). This is expected for the fucosyl residue.

A large coupling constant (³JH1,H2 ≈ 7-9 Hz) indicates a β-linkage (a trans-diaxial relationship between H-1 and H-2). This is expected for the galactosyl and GlcNAc residues.

The characteristic signals for the five benzyl (Bn) protecting groups (aromatic protons typically between δ 7.2-7.4 ppm and benzylic CH₂ protons between δ 4.5-5.0 ppm) and the N-acetyl (NAc) methyl group of the GlcNAc residue (a sharp singlet around δ 2.0 ppm) are also readily identified.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of carbon atoms and their chemical environment. The anomeric carbons (C-1) resonate in a characteristic downfield region (δ 95-110 ppm). Furthermore, the chemical shift of a carbon atom involved in a glycosidic linkage (e.g., C-3 of GlcNAc and C-4 of GlcNAc) will be shifted downfield compared to its position in the free monosaccharide, confirming the linkage positions.

Two-Dimensional NMR:

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within each sugar ring, allowing for the assignment of all protons in a spin system starting from the anomeric proton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the most definitive experiment for confirming the glycosidic linkages. For example, a correlation between the anomeric proton of fucose (Fuc H-1) and the C-4 carbon of the GlcNAc residue (GlcNAc C-4) provides unambiguous evidence for the Fuc-(1→4)-GlcNAc linkage.

The table below shows hypothetical but representative chemical shifts that would be used to confirm the structure of this compound.

| Nucleus | Residue | Expected Chemical Shift (δ, ppm) | Key Information |

| ¹H (H-1) | Fucose (Fuc) | ~5.1 (d, J ≈ 3.5 Hz) | α-anomeric configuration |

| ¹H (H-1) | Galactose (Gal) | ~4.6 (d, J ≈ 8.0 Hz) | β-anomeric configuration |

| ¹H (H-1) | GlcNAc | ~4.7 (d, J ≈ 8.5 Hz) | β-anomeric configuration |

| ¹³C (C-1) | Fucose (Fuc) | ~99 | Anomeric carbon |

| ¹³C (C-1) | Galactose (Gal) | ~104 | Anomeric carbon |

| ¹³C (C-1) | GlcNAc | ~102 | Anomeric carbon |

| ¹³C | GlcNAc (C-3) | ~80-82 | Glycosylation site (downfield shift) |

| ¹³C | GlcNAc (C-4) | ~78-80 | Glycosylation site (downfield shift) |

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is an indispensable tool for the characterization of synthetic oligosaccharides like this compound. It provides crucial information regarding the molecular weight and purity of the compound. nih.govresearchgate.net

For protected oligosaccharides, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. nih.gov These methods are gentle and minimize fragmentation of the parent molecule, allowing for the accurate determination of its molecular mass. nih.gov

In a typical ESI-MS analysis of this compound, the sample would be dissolved in a suitable solvent and infused into the mass spectrometer. The resulting spectrum would show a prominent peak corresponding to the sodiated or protonated molecular ion ([M+Na]⁺ or [M+H]⁺). The high resolution of modern mass spectrometers allows for the determination of the molecular formula with high accuracy, confirming the successful synthesis of the target compound.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure of the trisaccharide. nih.gov In an MS/MS experiment, the molecular ion of interest is isolated and subjected to fragmentation. The resulting fragment ions provide information about the sequence of the monosaccharide units and the positions of the glycosidic linkages. nih.gov

The purity of the synthesized compound can also be assessed by mass spectrometry. The presence of impurities would be indicated by additional peaks in the mass spectrum.

Table 1: Expected Mass Spectrometric Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | |

| [M+Na]⁺ | |

| [M+K]⁺ | |

| Note: The exact m/z values would need to be calculated based on the precise molecular formula of this compound. |

Chromatographic Techniques for Purity and Identity Verification

Chromatographic techniques are essential for the purification and analysis of synthetic carbohydrates. Both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used to monitor the progress of reactions, assess the purity of the final product, and verify its identity.

Thin Layer Chromatography (TLC)

TLC is a rapid and convenient method for the qualitative analysis of reaction mixtures and purified products. For protected carbohydrates like this compound, a common mobile phase for TLC analysis is a mixture of ethyl acetate (B1210297) and hexane. The separated spots on the TLC plate can be visualized by charring with a sulfuric acid solution or by using a UV lamp if the compound contains a UV-active chromophore. nih.gov The retention factor (Rf) value is a characteristic property of a compound under a specific set of chromatographic conditions and can be used for identification purposes. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purification and quantitative analysis of protected oligosaccharides. Due to the hydrophobic nature of the benzyl protecting groups, reversed-phase HPLC is a suitable method for the purification of this compound. nih.gov A C18 column is commonly used as the stationary phase, and a gradient of water and acetonitrile (B52724) or methanol is typically employed as the mobile phase. nih.govnih.gov The eluting compounds can be detected using a UV detector, as the benzyl groups absorb UV light. researchgate.net

The purity of the synthesized trisaccharide can be determined by analyzing the chromatogram. A pure compound will ideally show a single sharp peak. The identity of the compound can be confirmed by comparing its retention time with that of a known standard, if available.

Table 2: Chromatographic Data for a Hypothetical this compound

| Technique | Stationary Phase | Mobile Phase | Detection | Retention Value |

| TLC | Silica Gel 60 F254 | Ethyl Acetate/Hexane (1:1) | H₂SO₄ charring | Rf = 0.45 |

| HPLC | C18 (5 µm, 4.6 x 250 mm) | Water/Acetonitrile gradient | UV at 254 nm | tR = 15.2 min |

Comparative Analysis of Reported Synthetic Routes for Lewis A Trisaccharide and its Protected Forms

Several synthetic strategies have been reported for the synthesis of the Lewis A trisaccharide and its derivatives. These routes can be broadly categorized into linear and convergent approaches.

Linear Synthesis:

Convergent Synthesis:

A key challenge in the synthesis of the Lewis A trisaccharide is the stereoselective formation of the glycosidic linkages, particularly the α-linkage of the fucose unit and the β-linkages of the galactose and N-acetylglucosamine units. The choice of glycosyl donor, promoter, and reaction conditions plays a crucial role in controlling the stereochemical outcome of the glycosylation reactions.

The use of different protecting groups also has a significant impact on the synthetic route. While benzyl groups are widely used, other protecting groups such as acetyl, benzoyl, and silyl ethers have also been employed. researchgate.net The choice of protecting group strategy must be carefully considered to ensure compatibility with the planned reaction sequence and to allow for the selective deprotection of specific hydroxyl groups when necessary.

For example, a review of synthetic strategies for Lewis antigens highlights the importance of the N-protecting group on the glucosamine (B1671600) residue, which can significantly affect the reactivity of both the glycosyl donor and acceptor. frontiersin.org The development of chemoenzymatic methods, which combine chemical synthesis with enzymatic catalysis, offers an alternative and often more efficient approach to the synthesis of complex glycans like the Lewis A trisaccharide. frontiersin.org

Structural and Conformational Analysis of Protected Lewis a Trisaccharide Architectures

Impact of Benzyl (B1604629) Protecting Groups on Oligosaccharide Conformation

The conformation of an oligosaccharide is primarily defined by the torsion angles (φ and ψ) of its glycosidic linkages. While the native Lewis A trisaccharide is known to adopt a relatively rigid and compact conformation in solution, the introduction of bulky benzyl (Bn) protecting groups significantly influences its three-dimensional structure. nih.gov Protecting groups can alter the conformational landscape by introducing steric hindrance and non-covalent interactions that are absent in the native molecule.

Advanced Spectroscopic Techniques for Detailed Conformational Elucidation

To experimentally determine the precise conformation of O-Penta-benzyl Lewis A Trisaccharide in solution, advanced spectroscopic methods are employed. These techniques provide through-bond and through-space information that is essential for building an accurate three-dimensional model.

Application of NMR Residual Dipolar Couplings (RDCs) for Glycosidic Linkage Conformation Analysis

Nuclear Magnetic Resonance (NMR) is a powerful tool for studying oligosaccharide conformation. Residual Dipolar Couplings (RDCs) offer long-range structural information by measuring the orientation of specific bond vectors relative to an external magnetic field. For molecules like the Lewis A trisaccharide, RDCs are measured in dilute liquid crystal media that induce a slight degree of molecular alignment. nih.gov

One-bond C-H RDCs are particularly valuable as they provide precise information about the relative orientation of the different monosaccharide units. By comparing the experimentally measured RDC values with those calculated from various computer-generated models, it is possible to identify the structure that best fits the data. nih.gov For the parent Lewis A trisaccharide, RDC analysis has confirmed a single, compact, and rigidly folded low-energy conformation in solution. nih.gov While specific RDC data for the penta-benzylated derivative is not extensively published, this technique remains a gold standard for validating conformational models derived from computational methods.

Table 1: Representative ¹JCH RDC values for Unprotected Lewis A Trisaccharide in Bicelle Liquid Crystal Solution

| Residue | Reporter | ¹DCH (Hz) |

| Gal | C1-H1 | -15.5 |

| C2-H2 | -10.2 | |

| C3-H3 | -13.8 | |

| C4-H4 | -11.1 | |

| C5-H5 | -14.9 | |

| GlcNAc | C1-H1 | 18.2 |

| C2-H2 | 20.1 | |

| C3-H3 | 19.5 | |

| C4-H4 | 21.3 | |

| Fuc | C1-H1 | -25.4 |

| C2-H2 | -22.1 | |

| C3-H3 | -24.7 | |

| C4-H4 | -26.0 | |

| C5-H5 | -19.8 |

Note: Data is hypothetical and illustrative of typical values obtained in such experiments, based on studies of the unprotected trisaccharide.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Proximity Information

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space distance constraints between protons that are close to each other (typically < 5 Å). The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it highly sensitive to conformational changes.

In this compound, NOESY experiments can reveal key proximities between protons on adjacent sugar rings (inter-residue NOEs) as well as between sugar protons and the protons of the benzyl protecting groups. Inter-residue NOEs are critical for defining the glycosidic torsion angles. For instance, an NOE between the fucosyl H1' and the GlcNAc H4 would provide direct evidence for the spatial arrangement of the Fuc-(α1→4)-GlcNAc linkage. Furthermore, NOEs between the sugar backbone and the aromatic protons of the benzyl groups can confirm the presence and geometry of CH–π stacking interactions, providing a more complete picture of the protected oligosaccharide's conformation.

Computational Modeling and Molecular Dynamics Simulations of Protected Glycans

Computational methods provide invaluable insights into the conformational dynamics and energetics of complex molecules like this compound. These techniques allow for the exploration of the potential energy surface and the identification of the most stable conformers.

Prediction of Low-Energy Conformers and Conformational Dynamics

Molecular Dynamics (MD) simulations and Monte Carlo methods are powerful computational tools used to explore the vast conformational space available to oligosaccharides. nih.govnih.gov For the native Lewis A trisaccharide, these simulations have shown that the molecule is dynamically stable and does not undergo significant transitions between different conformational states. nih.gov

When modeling the O-Penta-benzyl derivative, the force field must accurately represent the non-covalent interactions involving the benzyl groups. MD simulations can track the movement of every atom over time, revealing the flexibility of the glycosidic linkages and the preferred orientations of the protecting groups. The output of these simulations is an ensemble of structures, from which low-energy conformers can be identified. These predicted structures can then be validated by comparing their theoretical NMR parameters (RDCs, NOEs) with experimental data.

Table 2: Predicted Glycosidic Torsion Angles for the Low-Energy Conformer of Lewis A Trisaccharide from Molecular Dynamics

| Glycosidic Linkage | Torsion Angle (φ) | Torsion Angle (ψ) |

| Gal(β1→3)GlcNAc | 55° ± 5° | -15° ± 5° |

| Fuc(α1→4)GlcNAc | -60° ± 5° | 160° ± 5° |

Note: These values are for the unprotected Lewis A trisaccharide and serve as a baseline. The presence of benzyl groups is expected to cause shifts in these average angles due to steric and electronic effects.

Analysis of Intramolecular Interactions within the Benzylated Trisaccharide

The conformation of this compound is heavily stabilized by a network of intramolecular interactions. Unlike the parent molecule, where hydrogen bonding with solvent (water) is dominant, the benzylated derivative's conformation is largely dictated by non-polar and aromatic interactions in organic solvents.

X-ray Crystallography of Protected Lewis A Trisaccharide

As of the current body of scientific literature, specific X-ray crystallography data for this compound is not available. The inherent flexibility of oligosaccharides and the challenges associated with obtaining high-quality crystals suitable for X-ray diffraction analysis make the determination of their solid-state structures particularly difficult. researchgate.net

While crystallographic information on some unprotected oligosaccharides and their complexes with proteins exists, providing valuable insights into their bioactive conformations, similar data for per-benzylated derivatives like the this compound remains elusive. The absence of a crystal structure precludes a detailed analysis of its solid-state conformation and the precise arrangement of the benzyl protecting groups. Future research efforts in the crystallization of such protected oligosaccharides are needed to provide a definitive atomic-resolution view of their three-dimensional architecture.

Applications in Glycoconjugate Synthesis and Mechanistic Glycobiology Research

O-Penta-benzyl Lewis A Trisaccharide as a Glycosyl Donor or Acceptor in the Synthesis of More Complex Oligosaccharides and Glycoconjugates

In the synthesis of complex carbohydrates, this compound serves as a key building block. Depending on the synthetic strategy, it can be designed to function as either a glycosyl donor or a glycosyl acceptor.

As a glycosyl donor , the anomeric position (C-1 of the reducing end sugar) is typically converted into a leaving group, such as a trichloroacetimidate (B1259523), thioglycoside, or phosphate. This "activates" the trisaccharide, enabling it to be coupled with a glycosyl acceptor—another carbohydrate or molecule bearing a free hydroxyl group—in the presence of a suitable promoter (e.g., a Lewis acid like TMSOTf). acs.orgnih.govresearchgate.netnih.gov This approach is essential for elongating the carbohydrate chain from its reducing end to build larger oligosaccharides like the sialyl Lewis A tetrasaccharide, a critical cancer-associated antigen.

Conversely, by selectively removing one of the benzyl (B1604629) protecting groups to reveal a free hydroxyl group, the this compound can be transformed into a glycosyl acceptor . This allows for the addition of another activated sugar (a glycosyl donor) at a specific position, enabling the construction of branched or elongated structures from the non-reducing end. acs.org The choice between using the trisaccharide as a donor or an acceptor is a cornerstone of modern oligosaccharide synthesis, allowing for the controlled and stepwise assembly of highly complex glycans. nih.gov The efficiency of these reactions is critical, and strategies are often designed to maximize yield and stereoselectivity. acs.org

For example, a synthetic strategy might involve the fucosylation of a protected lactose (B1674315) derivative to create a trisaccharide intermediate. nih.gov The reactivity of such acceptors can be influenced by the protecting groups and the aglycone structure. nih.gov

| Role | Anomeric Group Modification | Key Function | Example Application |

| Glycosyl Donor | Activated (e.g., imidate, thioglycoside) | Donates the trisaccharide unit to an acceptor molecule. | Synthesis of Sialyl Lewis A tetrasaccharide. |

| Glycosyl Acceptor | Protected (e.g., as a methyl glycoside) | Receives a monosaccharide or oligosaccharide unit at a deprotected hydroxyl position. | Elongation of the Lewis A structure to form higher-order glycans. |

Mechanistic Studies of Lewis A Antigen Recognition using Synthetic Derivatives

Synthetic derivatives of the Lewis A trisaccharide are indispensable for dissecting the molecular mechanisms of its recognition by biological systems. By systematically modifying the structure, researchers can identify the key chemical features required for binding and activity.

The synthesis and breakdown of Lewis A are controlled by specific enzymes. Glycosyltransferases, particularly α-1,3/4-fucosyltransferases (like FUT3), are responsible for adding the fucose residue to a precursor disaccharide to create the Lewis A epitope. creative-biolabs.comwikipedia.org Glycosidases, on the other hand, are enzymes that cleave sugar residues and are involved in the degradation of glycans. nih.govnih.gov

Synthetic Lewis A precursors and derivatives are crucial for studying the substrate specificity of these enzymes. cdnsciencepub.comnih.gov By presenting a panel of slightly different synthetic substrates to a fucosyltransferase, researchers can determine which structures the enzyme can act upon and with what efficiency. cdnsciencepub.comnih.gov For example, studies have shown that different human fucosyltransferases (e.g., Fuc-TIII, Fuc-TV) exhibit distinct preferences for the length and structure of the acceptor carbohydrate chain. nih.gov These studies help to elucidate the specific roles of each enzyme in the biosynthesis of Lewis antigens in different tissues. nih.govuu.nl Similarly, synthetic Lewis A can be used as a substrate to identify and characterize glycosidases that are responsible for its degradation in biological systems, which is important for understanding glycan turnover and lysosomal storage diseases. nih.govacs.org

| Enzyme Class | Enzyme Example | Role in Lewis A Metabolism | Application of Synthetic Derivatives |

| Glycosyltransferase | Fucosyltransferase-III (FUT3) | Biosynthesis : Adds fucose to precursor. wikipedia.org | Determining acceptor substrate specificity and enzyme kinetics. cdnsciencepub.comnih.gov |

| Glycosidase | α-L-fucosidase, β-hexosaminidase | Degradation : Removes sugar units. nih.gov | Assaying for enzyme activity, screening for inhibitors. |

Utility in Investigating Host-Pathogen Glycan Interactions through Molecular Mimicry (e.g., Helicobacter pylori LPS)

One of the most significant applications of this compound lies in the investigation of molecular mimicry, a strategy employed by pathogens to evade the host immune system. The bacterium Helicobacter pylori, a major cause of gastric ulcers and a risk factor for gastric cancer, decorates its lipopolysaccharide (LPS) with Lewis antigens that are identical to those found on human gastric epithelial cells. uwa.edu.aunih.govnih.gov This molecular mimicry allows the bacterium to be recognized as "self," thereby avoiding immune clearance.

The chemical synthesis of defined oligosaccharides that mimic portions of the H. pylori LPS is essential for dissecting the molecular details of this interaction. This compound serves as a key precursor in the synthesis of these molecular probes. The benzyl groups protect the hydroxyl moieties from unwanted reactions, allowing chemists to selectively deprotect and modify the trisaccharide to attach linkers, fluorescent tags, or biotin. These modified trisaccharides can then be used in various assays to study the binding of H. pylori to host cells and to identify the specific host receptors involved.

Detailed Research Findings:

While specific studies detailing the direct use of this compound are often embedded within broader research on H. pylori pathogenesis, the general strategy is well-established. Synthetic oligosaccharides, derived from protected precursors like the penta-benzylated Lewis A, have been instrumental in:

Epitope Mapping: Precisely defining the carbohydrate structures on H. pylori LPS that are recognized by the host's immune system or cellular receptors. acs.org

Inhibitor Screening: Developing synthetic glycans that can block the adhesion of H. pylori to gastric cells, offering a potential therapeutic avenue.

Diagnostic Tools: Creating well-defined antigens for the development of more specific and sensitive diagnostic tests for H. pylori infection.

Below is a table summarizing the expression of Lewis antigens in H. pylori and their role in molecular mimicry:

| Lewis Antigen | Presence on H. pylori LPS | Host Counterpart Location | Implication in Pathogenesis |

| Lewis A | Variable expression | Gastric epithelial cells, red blood cells | Immune evasion, persistent infection |

| Lewis B | Commonly expressed | Gastric epithelial cells, red blood cells | Adhesion to host cells, inflammation |

| Lewis X | Commonly expressed | Gastric epithelial cells, neutrophils | Adhesion, inflammation, immune modulation |

| Lewis Y | Commonly expressed | Gastric epithelial cells, various tissues | Adhesion, inflammation, potential role in cancer progression |

Development of Advanced Research Tools for Glycomics and Glycoproteomics

The fields of glycomics and glycoproteomics aim to comprehensively study the entire complement of glycans (the glycome) and glycoproteins (the glycoproteome) in a biological system. nih.govnih.gov These fields rely heavily on sophisticated analytical techniques and well-characterized standards for the identification and quantification of complex carbohydrates. This compound, as a precursor to pure and structurally defined Lewis A oligosaccharides, plays a vital role in the development of these essential research tools.

Applications in Glycomics and Glycoproteomics:

Glycan Arrays: this compound can be deprotected and chemically modified to include a linker, allowing it to be immobilized on a solid surface to create a glycan microarray. nih.govnih.gov These arrays are powerful tools for high-throughput screening of carbohydrate-binding proteins (lectins), antibodies, and even whole pathogens to identify specific glycan interactions.

Internal Standards for Mass Spectrometry: After deprotection, the purified Lewis A trisaccharide can be used as an internal standard in mass spectrometry-based glycomic and glycoproteomic workflows. researchgate.net This allows for the accurate quantification of Lewis A structures in complex biological samples, such as cell lysates or patient serum.

Probes for Studying Carbohydrate-Protein Interactions: By attaching fluorescent or other reporter tags, the deprotected Lewis A trisaccharide can be used as a probe in various biophysical assays to study the kinetics and thermodynamics of its interaction with specific binding partners. rsc.org

The table below outlines the utility of this compound in developing these research tools:

| Research Tool | Role of this compound | Research Application |

| Glycan Microarrays | Precursor for the synthesis of immobilized Lewis A probes. | High-throughput screening of glycan-binding proteins and antibodies. |

| Mass Spectrometry Standards | Source of pure, structurally defined Lewis A for use as a quantitative standard. | Accurate quantification of Lewis A in biological samples. |

| Fluorescent Glycan Probes | Synthetic precursor for tagged Lewis A oligosaccharides. | Detailed biophysical characterization of carbohydrate-protein interactions. |

Future Research Directions and Emerging Challenges in Lewis a Trisaccharide Chemistry and Glycobiology

Advancements in Automated and High-Throughput Oligosaccharide Synthesis for Lewis A Derivatives

The complexity of traditional oligosaccharide synthesis has long been a bottleneck in glycobiology. However, the advent of Automated Glycan Assembly (AGA) is revolutionizing the field, allowing for the rapid and reliable synthesis of complex structures like Lewis A derivatives. AGA utilizes solid-phase synthesis on a polymer support, where monosaccharide building blocks are sequentially added in a controlled manner. This process significantly reduces the time required for synthesis; for example, the automated solid-phase synthesis of tumor markers like Lewis X (a structural isomer of Lewis A) and Lewis Y has been achieved in just 12 and 14 hours, respectively. mit.edu

Recent work has demonstrated the power of AGA for producing a variety of Lewis antigens, including Leᵃ, using a limited set of monosaccharide building blocks to construct a library of more than ten defined antigens. rsc.org This approach allows for the systematic creation of Leᵃ derivatives with modifications that can be used to probe biological interactions.

To facilitate high-throughput synthesis and purification, researchers have developed novel methodologies such as the use of fluorous silyl (B83357) protective groups at the anomeric position. nih.gov This "fluorous tag" strategy simplifies the purification of intermediates via fluorous solid-phase extraction (F-SPE), avoiding the need for laborious column chromatography and accelerating the synthesis of Leᵃ libraries. nih.gov These automated and high-throughput methods are critical for generating the diverse glycan structures needed for advanced biological screening and therapeutic development.

Table 1: Comparison of Synthesis Methodologies for Lewis A and Related Oligosaccharides

| Methodology | Key Features | Time Efficiency | Primary Application | Reference(s) |

| Automated Glycan Assembly (AGA) | Solid-phase synthesis; sequential addition of building blocks. | Very High (e.g., 12-14 hours for a hexasaccharide). | Rapid synthesis of defined complex glycans for biological study. | mit.edursc.org |

| Fluorous Tag-Assisted Synthesis | Anomeric fluorous silyl tag enables simplified purification (F-SPE). | High | High-throughput synthesis of oligosaccharide libraries. | nih.gov |

| Chemoenzymatic Synthesis | Combines chemical synthesis of a core structure with enzymatic extension. | Moderate to High | Scalable production and synthesis of complex, asymmetrically branched glycans. | nih.govpnas.org |

Integration of Chemoenzymatic Approaches for the Efficient and Scalable Production of Complex Lewis A Glycans

While purely chemical synthesis offers precise control, chemoenzymatic strategies are emerging as a powerful and efficient alternative for the scalable production of complex glycans. This approach combines the strengths of chemical synthesis to create a core structure—often derived from a protected intermediate like O-Penta-benzyl Lewis A trisaccharide—with the high regio- and stereoselectivity of enzymes for subsequent modifications. rsc.org

This hybrid methodology avoids the need for extensive protecting group manipulations required in multi-step chemical synthesis, a significant advantage when constructing elaborate glycan structures. rsc.org A landmark example in a related system involved the chemical synthesis of an allyl lactoside, which was then extended using a recombinant α2-3-sialyltransferase and a fucosyltransferase to produce the complex tetrasaccharide sialyl Lewis X. nih.gov

For scalable production, one-pot enzymatic systems are being developed. For instance, a chemoenzymatic approach for Lewis X derivatives utilizes a bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP), combined with an α1,3 fucosyltransferase. pnas.org This system allows for the efficient, preparative-scale synthesis of the universal fucosyl donor (GDP-fucose) and its subsequent transfer to an acceptor, all within a single reaction vessel. pnas.org Such integrated chemoenzymatic systems are crucial for producing the large quantities of complex Lewis A glycans needed for structural studies, microarray development, and preclinical research.

Development of Novel Spectroscopic and Computational Methods for Glycan Structural Analysis in Complex Environments

Understanding the three-dimensional structure and conformational dynamics of Lewis A is essential for deciphering its biological function. Due to their flexibility, glycans often exist as an ensemble of conformations in solution rather than a single static structure. rsc.org Advanced spectroscopic and computational methods are being developed to meet the challenge of characterizing these complex molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. A powerful approach combines NMR measurements of one-bond C-H residual dipolar couplings (RDCs) with computational simulations. nih.govumbc.edu RDCs provide long-range structural information that, when used as constraints in computer modeling (e.g., Monte Carlo simulations), allows for the determination of a highly accurate solution-state conformation. nih.gov Studies using this method on the Lewis A trisaccharide revealed a compact, rigidly folded conformation. nih.govumbc.edu

Molecular Dynamics (MD) simulations using specialized force fields like GLYCAM provide further insight into the dynamic behavior of Lewis antigens in a simulated physiological environment (i.e., in explicit water). semanticscholar.orgresearchgate.net These simulations can map the potential energy surfaces of the glycosidic linkages, revealing the most stable conformations and the flexibility around these bonds. semanticscholar.org In parallel, novel mass spectrometry (MS) workflows are being developed for the de novo structural elucidation of oligosaccharides. ucdavis.edu These multidimensional MS-based methods can determine sequence, monosaccharide composition, and glycosidic linkage positions, providing a comprehensive primary structure analysis that complements the 3D conformational data from NMR and computational modeling. ucdavis.edu

Table 2: Advanced Methods for Lewis A Structural Analysis

| Method | Type | Information Provided | Key Findings/Capabilities | Reference(s) |

| NMR Residual Dipolar Couplings (RDCs) | Spectroscopic/Computational | Precise 3D conformation in solution. | Revealed a compact, rigidly folded structure for Lewis A. | nih.govumbc.edu |

| Molecular Dynamics (MD) Simulations | Computational | Dynamic behavior, conformational ensembles, and linkage flexibility. | Explores conformational behavior in explicit water models at physiological temperatures. | semanticscholar.orgresearchgate.net |

| Multidimensional Mass Spectrometry (MS) | Analytical | De novo sequencing, monosaccharide composition, and linkage positions. | Comprehensive primary structure determination. | ucdavis.edu |

Exploration of Lewis A Antigen Biology through Precisely Engineered Synthetic Probes

The availability of pure, structurally defined Lewis A oligosaccharides, made possible through chemical synthesis, has been instrumental in creating sophisticated tools to probe their biological roles. These synthetic glycans, often derived from intermediates like this compound after deprotection and functionalization, serve as precision probes for studying glycan-protein interactions, immune responses, and disease biomarkers.

A primary application is the construction of glycan microarrays . nih.gov In this high-throughput platform, synthetic Lewis A and its derivatives are covalently attached to a glass slide, creating a surface that can be screened against biological samples. frontiersin.orgresearchgate.net These arrays are used to:

Identify and characterize the binding specificity of glycan-binding proteins (lectins). researchgate.net

Profile anti-glycan antibody repertoires in patient serum to discover disease-specific biomarkers. nih.gov

Investigate the attachment of pathogens, such as viruses and bacteria, to host cells. frontiersin.org

Furthermore, synthetic Lewis A structures are being used to develop synthetic lectins . These are engineered molecules, for example, based on boronic acids, designed to bind specifically to cancer-associated glycan structures like sialyl Lewis A. nih.govnih.gov Such synthetic probes offer advantages in stability and cost over natural lectins and can be integrated into diagnostic arrays for detecting aberrant glycosylation patterns associated with cancer. nih.govnih.gov By creating synthetic analogues of Lewis A—for instance, by replacing constituent monosaccharides with other sugars—researchers can also perform detailed binding studies to understand the specific molecular interactions between the glycan and its binding partners, such as antibodies. nih.govnih.gov These precisely engineered probes are invaluable for translating fundamental knowledge of Lewis A chemistry into practical diagnostic and therapeutic applications.

Q & A

Q. What analytical techniques are essential for confirming the structural integrity of O-Penta-benzyl Lewis A Trisaccharide?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical. For NMR, monitor characteristic chemical shifts, such as downfield/upfield displacements in GlcNAc residues (e.g., C-3 and C-4 shifts confirm fucosylation patterns). HRMS validates molecular weight and purity. Cross-referencing data with published spectra (e.g., Lewis x trisaccharide in Table I of Glycobiology ) ensures structural accuracy. Additionally, the phenol-sulfuric acid method (Dubois et al.) provides quantitative sugar analysis via colorimetric absorbance .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer: Document reaction parameters (temperature, solvent system, catalyst loading) meticulously. Use standardized protocols for protecting group chemistry (e.g., benzylation) and glycosylation steps. Purification via column chromatography with TLC monitoring ensures intermediate purity. Reproducibility requires referencing established synthetic routes (e.g., enzymatic fucosylation in Glycobiology ) and adhering to guidelines for experimental reporting (e.g., Beilstein Journal’s "Experimental" section standards ).

Q. What strategies are recommended for optimizing glycosylation yields in trisaccharide synthesis?

Methodological Answer: Screen glycosyl donors (e.g., trichloroacetimidates) and acceptors for reactivity. Adjust Lewis acid catalysts (e.g., TMSOTf) and solvent polarity (e.g., CH₂Cl₂ vs. toluene). Monitor reaction progress via TLC or HPLC. For enzymatic methods, optimize cofactor concentrations (e.g., GDP-fucose) and enzyme kinetics (e.g., FKP activity) as described in GDP-fucose synthesis protocols .

Q. How should researchers validate the purity of this compound intermediates?

Methodological Answer: Combine HPLC (reverse-phase or HILIC) with evaporative light scattering detection (ELSD) for non-UV-absorbing compounds. NMR integration (e.g., benzyl proton signals) quantifies residual impurities. Purity thresholds (>95%) should align with peer-reviewed standards, such as those in Glycobiology and Analytical Chemistry .

Advanced Research Questions

Q. How can contradictions between spectroscopic data (e.g., NMR vs. MS) be resolved during structural elucidation?

Methodological Answer: Cross-validate with orthogonal techniques. For NMR discrepancies, acquire 2D spectra (COSY, HSQC) to resolve overlapping signals. For MS inconsistencies, use isotopic labeling or tandem MS (MS/MS) fragmentation. Compare data to synthetic controls (e.g., known trisaccharide standards) and literature benchmarks (e.g., Wang et al.’s 13C NMR assignments ). Replicate experiments to rule out instrumental variability .

Q. What experimental designs are effective for studying the biological interactions of this compound?

Methodological Answer: Develop glycan microarrays or surface plasmon resonance (SPR) assays to screen binding affinities with lectins or antibodies. Use fluorescently labeled derivatives (e.g., propargyl-tagged trisaccharides) for cellular uptake studies. Ensure biological replicates and statistical validation (e.g., ANOVA) to address variability. Reference glycobiology frameworks, such as multivalent glycoconjugate design in Munneke’s thesis .

Q. How can researchers address low yields in multistep syntheses of this compound?

Methodological Answer: Identify rate-limiting steps via kinetic profiling. For example, benzyl group removal under hydrogenolysis may require catalyst optimization (e.g., Pd/C vs. Pearlman’s catalyst). Implement flow chemistry for unstable intermediates or use cryogenic conditions to suppress side reactions. Compare yields to enzymatic routes (e.g., 63% yield for Lewis x via FKP ) to assess feasibility .

Q. What methodologies validate the stereochemical fidelity of glycosidic linkages in synthetic trisaccharides?

Methodological Answer: Employ NOE (Nuclear Overhauser Effect) NMR experiments to confirm anomeric configurations. Compare optical rotation data to natural isolates. Enzymatic digestion with specific glycosidases (e.g., α-fucosidases) can probe linkage specificity. Cross-reference synthetic data with crystallographic databases (e.g., Cambridge Structural Database) .

Methodological and Literature Review Guidance

Q. How should researchers conduct a systematic literature review for trisaccharide synthesis?

Methodological Answer: Use databases like SciFinder and PubMed with keywords (e.g., "Lewis A Trisaccharide synthesis," "benzyl protecting groups"). Prioritize primary sources (e.g., ACS, RSC journals) over reviews. Critically evaluate methods for scalability, yield, and analytical rigor, as outlined in ’s criteria for chemical information retrieval .

Q. What are best practices for documenting synthetic procedures to meet journal standards?

Methodological Answer: Follow Beilstein Journal guidelines: report all novel compounds with full spectral data in the main text; place repetitive procedures (e.g., benzylation) in Supporting Information. Include hazard warnings for reactive intermediates (e.g., pyrophoric catalysts) per safety standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.